2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Description
Properties
IUPAC Name |
azepan-1-yl-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(25-14-5-1-2-6-15-25)21-11-9-19(10-12-21)17-24-16-13-20-7-3-4-8-22(20)18-24/h3-4,7-12H,1-2,5-6,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSDGZQQMQYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Bromine, nitric acid, sulfuric acid, elevated temperatures.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s azepane-carbonyl substituent introduces greater steric demand and polarity compared to methoxy or phenyl groups in analogs. This may enhance solubility in polar solvents or influence receptor-binding profiles.
Physicochemical Properties
Key Observations :
- Methoxy-substituted TIQs exhibit low water solubility, while the target compound’s azepane-carbonyl group may improve solubility in organic solvents or aqueous buffers at specific pH ranges.
- Crystalline solids dominate among TIQs, suggesting similar handling and storage requirements .
Analytical Characterization
Key Observations :
- IR and NMR remain standard for confirming substituent identity and purity in TIQs. The target compound’s azepane-carbonyl group would show distinct C=O stretching (~1650 cm⁻¹) and NH/CH2 signals in NMR .
- Fluorescent derivatization (e.g., using sulfonyl chloride reagents) enables sensitive HPLC detection, as seen in TIQ analogs .
Key Observations :
- TIQs generally require precautions against irritation. The target compound’s azepane group may introduce additional reactivity, warranting careful handling .
Biological Activity
2-{[4-(Azepane-1-Carbonyl)Phenyl]Methyl}-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention for its potential biological activities. This compound is part of a larger class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Studies have shown that tetrahydroisoquinoline derivatives can inhibit specific enzymes such as carbonic anhydrases (CAs), which play a crucial role in numerous physiological processes. For instance, certain derivatives have demonstrated significant inhibitory effects against hCA IX and hCA XIV isoforms at nanomolar concentrations .
- Antitumor Activity : Research indicates that compounds within this class may exhibit antitumor properties by inducing apoptosis in cancer cells. For example, related compounds have been shown to effectively induce cell death in A549 lung cancer cells through mechanisms involving PARP-1 inhibition .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | IC50 Value (µM) | Notes |
|---|---|---|
| Inhibition of hCA IX | < 0.01 | High selectivity compared to other isoforms |
| Induction of apoptosis (A549) | 1.95 | Significant apoptosis induction observed |
| PARP-1 Inhibition | 19.24 | Comparable to standard inhibitors like rucaparib |
Case Studies
- Antitumor Efficacy : In a study evaluating the effects of various tetrahydroisoquinoline derivatives on A549 cells, it was found that the compound exhibited strong anti-proliferative effects with an IC50 value of 1.95 µM. Flow cytometry results indicated that the compound effectively induced apoptosis in these cells (P < 0.001) and reduced poly (ADP-ribose) biosynthesis .
- Selectivity and Toxicity : The selectivity index (SI) for the compound was calculated to be 15.38 against human primary epithelial cells (HPAEpiC), indicating low toxicity relative to its efficacy against cancer cells . This suggests a favorable therapeutic window for further development.
Q & A
Q. What are the established synthetic routes for 2-{[4-(azepane-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline, and what key reagents are involved?
Methodological Answer: The synthesis of tetrahydroisoquinoline derivatives often employs cyclization strategies. For example, Pummerer-type cyclization using N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl) acetamides under acidic conditions (e.g., trifluoroacetic acid) can yield 4-aryl-2-methyltetrahydroisoquinolines . Additionally, nucleophilic substitution reactions (e.g., replacing halides with amines) in organic solvents like dichloromethane or DMF, catalyzed by bases such as K₂CO₃, are critical for introducing functional groups like the azepane-1-carbonyl moiety . Key reagents include sulfinyl acetamides for cyclization and azepane derivatives for substitution .
Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy : Use high-resolution NMR (¹H, ¹³C, DEPT-135) to confirm backbone structure and substituent positions. For stereochemical analysis, NOESY or ROESY can identify spatial proximities of protons .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides absolute stereochemistry and bond angles. Data collection at low temperatures (e.g., 100 K) with synchrotron radiation enhances resolution .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What preliminary pharmacological screening approaches are recommended to assess the bioactivity of this tetrahydroisoquinoline derivative?
Methodological Answer:
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values can indicate antitumor potential .
- Antimicrobial screening : Use agar diffusion or microdilution against Staphylococcus aureus or E. coli to evaluate minimum inhibitory concentrations (MICs) .
- Enzyme inhibition : Screen against targets like acetylcholinesterase (for neuroactivity) using Ellman’s method .
Advanced Research Questions
Q. What strategies are effective for optimizing the synthetic yield of this compound when scaling up from milligram to gram quantities?
Methodological Answer:
- Catalyst optimization : Screen palladium or copper catalysts (e.g., Pd(OAc)₂, CuI) for cross-coupling steps to reduce side reactions .
- Solvent selection : Replace low-boiling solvents (e.g., DCM) with DMF or toluene for reflux scalability .
- Temperature gradients : Use microwave-assisted synthesis to accelerate cyclization while maintaining yield .
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water) for bulk purification .
Q. How can contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies) be systematically resolved?
Methodological Answer:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to control variables like cell passage number and serum concentration .
- Dose-response validation : Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Data reconciliation : Use statistical tools (e.g., ANOVA with Tukey post hoc tests) to identify outliers and confirm significance thresholds (α=0.05) .
Q. What computational chemistry approaches are suitable for predicting the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains). Validate with co-crystallized ligands from the PDB .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA) .
- QSAR modeling : Train models with RDKit descriptors to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. How does the presence of the azepane-1-carbonyl group influence the compound's pharmacokinetic properties compared to other tetrahydroisoquinoline derivatives?
Methodological Answer:
- Lipophilicity : The azepane group increases logP (measured via shake-flask method), enhancing blood-brain barrier permeability but reducing aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human or rat) to compare CYP450 oxidation rates. LC-MS/MS quantifies metabolite formation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; azepane derivatives often show higher albumin affinity than methyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
